N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a fluorophenyl group, and a dihydropyrazinyl sulfanyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C19H16FN3O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzyl-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-7-4-8-16(11-15)23-10-9-21-18(19(23)25)26-13-17(24)22-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,22,24) |
InChI Key |
BOEDAXWDFOJXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 3-fluorobenzoyl chloride to form an intermediate, which is then reacted with 2-mercaptoacetic acid and a dihydropyrazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain targets, while the dihydropyrazinyl sulfanyl moiety contributes to its reactivity and stability.
Biological Activity
N-benzyl-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dihydropyrazine core and subsequent modifications to introduce the benzyl and fluorophenyl groups. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized through analogous methods involving reaction with isocyanates and thiols.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and enzyme inhibition.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of N-benzyl-acetamides have shown inhibitory effects on cancer cell lines such as HT29 (colorectal cancer) and DU145 (prostate cancer) . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DHFP | HT29 | 5.0 | EGFR Inhibition |
| DHFP | DU145 | 7.5 | EGFR Inhibition |
Kinase Inhibition
Similar compounds have been characterized as selective inhibitors of various kinases. For example, KX2-391, a related N-benzyl derivative, has shown potent inhibition against Src kinase with GI50 values around 1.34 µM in specific assays . This suggests that N-benzyl substitutions may enhance the inhibitory activity against critical signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship for N-benzyl derivatives indicates that modifications on the benzyl group can significantly influence biological activity. Substituents like fluorine can enhance potency by increasing lipophilicity and improving binding affinity to target enzymes .
Table 2: Structure-Activity Relationship of N-benzyl Derivatives
| Compound | Substituent | GI50 (µM) | Comments |
|---|---|---|---|
| 8a | None | 1.34 | Most potent |
| 8b | Fluoro | 1.49 | Slight decrease in potency |
| 8e | Methyl | 5.0 | Significant decrease in potency |
Case Studies
Several studies have highlighted the potential of N-benzyl compounds in therapeutic applications:
- Study on Src Kinase Inhibition : A study evaluating various N-benzyl acetamides demonstrated that modifications to the benzyl group significantly impacted Src kinase inhibition and subsequent anticancer efficacy .
- Anticancer Efficacy : In vitro tests on similar compounds showed promising results against multiple cancer cell lines, suggesting a broader application for compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
